1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid

Catalog No.
S627635
CAS No.
22329-38-0
M.F
C13H10N2O2
M. Wt
226.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid

CAS Number

22329-38-0

Product Name

1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid

IUPAC Name

1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid

Molecular Formula

C13H10N2O2

Molecular Weight

226.23 g/mol

InChI

InChI=1S/C13H10N2O2/c1-7-12-9(6-11(14-7)13(16)17)8-4-2-3-5-10(8)15-12/h2-6,15H,1H3,(H,16,17)

InChI Key

MFEZJNMQTQMDRQ-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC(=N1)C(=O)O)C3=CC=CC=C3N2

Synonyms

1-MBCCA, 1-methyl-beta-carboline-3-carboxylic acid

Canonical SMILES

CC1=C2C(=CC(=N1)C(=O)O)C3=CC=CC=C3N2

Proteomics Research

Field: Proteomics

Application: “1-Methyl-9H-beta-carboline-3-carboxylic acid” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the study of protein structure, interactions, and functions in the context of complex biological systems.

Methods: The specific methods of application in proteomics research would depend on the particular experiment being conducted. It could involve the use of this compound in protein isolation, purification, or identification procedures.

Results: The outcomes of such research would be highly dependent on the specific goals of the study. It could potentially lead to new insights into protein function, interactions, or roles in disease.

Synthesis of Molecules for Biological Studies

Field: Biochemical Synthesis

Application: This compound is involved in the synthesis of molecules for various biological studies . These studies could include investigations into cytotoxicity, insecticidal activities, and more .

Methods: The compound could be used as a reactant in chemical reactions to synthesize new molecules. The specific procedures would depend on the desired end product.

Pharmacological Activity

Field: Pharmacology

Methods: The methods of application would involve using the compound in various in vitro and in vivo experiments to study its effects on cells or organisms.

Results: The results of these studies could potentially lead to new treatments for a variety of diseases .

Synthesis of Molecules for Cytotoxicity and Insecticidal Activities

Application: This compound is involved in the synthesis of molecules for studies including cytotoxicity and insecticidal activities .

Oxidative Decarboxylation

Field: Organic Chemistry

Application: This compound is involved in oxidative decarboxylation , a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO2).

Methods: The compound could be used as a reactant in chemical reactions to undergo oxidative decarboxylation. The specific procedures would depend on the desired end product.

Results: The results of these reactions would be new molecules that can be used in further chemical or biological studies .

Cytotoxic Evaluation of β-carbolines

1-Methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid is a heterocyclic organic compound belonging to the class of N-heterocyclic carbolines. It has the molecular formula C12H10N2O2C_{12}H_{10}N_{2}O_2 and a molecular weight of approximately 218.23 g/mol. This compound features a bicyclic structure composed of a pyridine ring fused to an indole ring, with a carboxylic acid group located at the 3-position of the indole and a methyl group attached to the nitrogen at the 1-position. It is also known by various names, including 1-Methyl-β-carboline-3-carboxylic acid and 1-Methyl-9H-pyrid(3,4-b)indole .

Currently, there is no scientific consensus on the specific mechanism of action of 1-Methyl-PIC. Carbolines, in general, have been investigated for various biological activities, including potential anti-cancer and anti-oxidant properties []. However, more research is needed to understand the mechanisms behind these activities and their applicability to 1-Methyl-PIC.

Typical for carboxylic acids and heterocycles. These include:

  • Decarboxylation: Under certain conditions, it can lose carbon dioxide to form 1-methyl-9H-pyrido[3,4-b]indole.
  • Esterification: It can react with alcohols to form esters, which are often used in various synthetic applications.
  • Oxidative Decarboxylation: This reaction can yield new compounds that may have different biological activities .

Research indicates that 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid exhibits potential biological activities, including:

  • Antioxidant Properties: Like many carbolines, it may help in scavenging free radicals.
  • Cytotoxicity: Initial studies suggest it could have effects on cell viability and proliferation, making it a candidate for further research in cancer treatment.
  • Neuroprotective Effects: Some studies indicate that derivatives of this compound may protect against neurodegenerative diseases .

Synthesis of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid can be achieved through various methods:

  • From Natural Sources: It has been isolated from plants such as Chimarrhis turbinata and Nauclea diderrichii, indicating its natural occurrence.
  • Chemical Synthesis: Laboratory synthesis often involves multi-step reactions starting from simpler indole derivatives or pyridine compounds, utilizing techniques such as cyclization and functional group modifications .

The compound finds applications in several fields:

  • Proteomics Research: It is used in studies involving protein isolation and purification.
  • Biological Studies: Its potential as a reactant in synthesizing new biologically active compounds makes it valuable in drug discovery.
  • Insecticidal Activities: Some derivatives show promise in pest control applications due to their biological activity against insects .

Interaction studies involving 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid focus on its binding affinity with various biological targets:

  • Protein Interactions: Investigations into how this compound interacts with specific proteins could reveal mechanisms underlying its biological effects.
  • Receptor Binding Studies: Understanding its interaction with neurotransmitter receptors may elucidate its neuroprotective properties.

These studies are essential for determining the therapeutic potential of the compound and its derivatives .

Several compounds share structural similarities with 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid. Here are some notable examples:

Compound NameStructure TypeUnique Features
1-MethylharmanCarbolineExhibits psychoactive properties; found in plants.
HarmanCarbolineKnown for its role as a neurotoxin and antioxidant.
1-Methyl-β-carbolineCarbolineSimilar structure; studied for anti-cancer properties.
Methyl 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylateEster derivativeUsed in various synthetic applications; less polar.

These compounds exhibit varying degrees of biological activity and chemical reactivity, highlighting the unique aspects of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid in comparison to its analogs .

Molecular Structure Analysis

1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid represents a heterocyclic organic compound belonging to the beta-carboline alkaloid family [8]. The compound exhibits a bicyclic structure composed of a pyridine ring fused to an indole ring system, creating a rigid planar framework characteristic of the pyrido[3,4-b]indole scaffold [1] [8]. The molecular architecture features a carboxylic acid functional group positioned at the 3-position of the pyrido-indole core, while a methyl substituent occupies the 1-position [1] [3].

The compound's structural framework consists of three interconnected rings forming a tricyclic system [4]. The fusion pattern between the pyridine and indole moieties creates a conjugated aromatic system that contributes to the molecule's overall stability and electronic properties [33]. Computational studies have demonstrated that the pyrido[3,4-b]indole skeleton atoms are essentially coplanar, forming a highly conjugated structure consistent with other pyrido[3,4-b]indole derivatives [33] [16].

The molecular conformation analysis reveals that the carboxylic acid side chain maintains a specific orientation relative to the aromatic core [43] [44]. Crystallographic studies of related beta-carboline derivatives have shown that the torsion angle between the pyridinic nitrogen and the carboxyl group significantly influences the compound's three-dimensional structure [44]. The presence of the methyl group at the 1-position introduces steric considerations that affect the overall molecular geometry [38] [39].

Structural Formula and Molecular Weight

The molecular formula of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid is C₁₃H₁₀N₂O₂ [1] [2] [3]. The compound possesses a molecular weight of 226.23 grams per mole, as confirmed by multiple analytical sources [2] [3] [8]. The exact mass has been determined to be 226.074227566 atomic mass units through high-resolution mass spectrometric analysis [8].

The structural representation can be expressed through the canonical SMILES notation: CC1=C2C(=CC(=N1)C(=O)O)C3=CC=CC=C3N2 [3] [8]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid [1] [2] [3]. Alternative systematic names include 1-methyl-beta-carboline-3-carboxylic acid and harman-3-carboxylic acid [8].

The International Chemical Identifier key for this compound is MFEZJNMQTQMDRQ-UHFFFAOYSA-N [1] [3] [8], providing a unique digital fingerprint for database searches and chemical identification purposes. The Chemical Abstracts Service registry number 22329-38-0 serves as the definitive identifier for this compound in chemical literature and commercial databases [1] [2] [3].

PropertyValue
Molecular FormulaC₁₃H₁₀N₂O₂
Molecular Weight (g/mol)226.23
Exact Mass (g/mol)226.074227566
CAS Number22329-38-0
InChI KeyMFEZJNMQTQMDRQ-UHFFFAOYSA-N
SMILESCC1=C2C(=CC(=N1)C(=O)O)C3=CC=CC=C3N2

Physical Properties and Stability

1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid exists as a solid at room temperature with a typical purity range of 97-98% in commercial preparations [1] [3]. The compound requires storage at temperatures between 0-8°C to maintain chemical stability [1]. The physical appearance is characterized as a solid crystalline material [3] [4].

The molecular structure contains 17 heavy atoms with a single rotatable bond, indicating a relatively rigid molecular framework [4] [8]. The compound exhibits three hydrogen bond acceptor sites and two hydrogen bond donor sites, contributing to its intermolecular interaction capabilities [4] [8]. The topological polar surface area measures 66.00 square angstroms, reflecting the compound's moderate polarity characteristics [8].

The calculated partition coefficient (LogP) value of 0.6 suggests moderate lipophilicity [4]. This property indicates balanced hydrophilic and lipophilic characteristics, which influences the compound's solubility behavior in different solvent systems [8]. The carbon bond saturation parameter (Fsp3) of 0.076923 confirms the predominantly aromatic nature of the molecular structure [4].

Stability studies of related beta-carboline derivatives have demonstrated that these compounds exhibit thermal stability under ambient conditions but may undergo degradation at elevated temperatures [26] [31]. The presence of the carboxylic acid functional group introduces pH-dependent stability considerations, with optimal stability typically observed under neutral to slightly acidic conditions [28].

PropertyValue
Physical StateSolid
Storage Temperature (°C)0-8
Heavy Atoms Count17
Rotatable Bonds1
Hydrogen Bond Acceptors3
Hydrogen Bond Donors2
Topological Polar Surface Area (Ų)66.00
LogP0.6
Carbon Bond Saturation (Fsp3)0.076923

Structural Characterization Methods

X-Ray Crystallography Analysis

X-ray crystallographic analysis represents the definitive method for determining the three-dimensional molecular structure of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid and related beta-carboline derivatives [12] [16]. Crystallographic studies of pyrido[3,4-b]indole compounds have revealed critical structural parameters including unit cell dimensions, space group assignments, and molecular packing arrangements [12] [33].

Previous crystallographic investigations of beta-carboline derivatives have demonstrated that these compounds typically crystallize in various space groups, with monoclinic and triclinic systems being commonly observed [13] [16]. The pyrido[3,4-b]indole core structure exhibits essentially planar geometry, with minimal deviation from coplanarity among the aromatic ring atoms [33] [12].

Crystal structure determinations have provided detailed bond length and bond angle measurements for the pyrido[3,4-b]indole framework [16] [44]. The N-H hydrogen bonding interactions play crucial roles in crystal packing arrangements, often forming intermolecular hydrogen bond networks that stabilize the crystal lattice [12] [16]. Three-center hydrogen bonding patterns have been observed in related structures, contributing to the overall crystal stability [44].

The carboxylic acid functionality introduces additional hydrogen bonding possibilities, creating dimeric or polymeric hydrogen-bonded assemblies in the solid state [28] [44]. These intermolecular interactions significantly influence the crystal packing and may affect the compound's physical properties such as melting point and solubility characteristics [16].

Nuclear Magnetic Resonance Spectroscopic Profile

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid through both proton and carbon-13 analysis [15] [43]. Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns for the aromatic protons, methyl substituent, and exchangeable protons [15] [38].

The aromatic region of the proton spectrum typically displays multiple signals corresponding to the benzene ring protons and the pyridinic proton at the 2-position [15] [43]. The methyl group at the 1-position appears as a distinctive singlet, providing a diagnostic signal for structural identification [38] [39]. The carboxylic acid proton exhibits characteristic downfield chemical shift values and may show pH-dependent behavior [15].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework and electronic environment [15] [43]. The carbonyl carbon of the carboxylic acid group typically resonates in the characteristic downfield region around 170-180 parts per million [15]. The aromatic carbons display signals in the 110-160 parts per million range, with specific chemical shifts dependent on their electronic environment within the fused ring system [15] [43].

Coupling patterns and integration ratios in the nuclear magnetic resonance spectra confirm the proposed molecular structure and substitution pattern [15] [38]. Advanced nuclear magnetic resonance techniques, including two-dimensional correlation experiments, can provide additional structural confirmation through connectivity mapping [15].

Mass Spectrometric Characterization

Mass spectrometric analysis serves as a fundamental tool for molecular weight confirmation and structural elucidation of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid [17] [18] [19]. Electrospray ionization mass spectrometry typically produces the protonated molecular ion [M+H]⁺ at mass-to-charge ratio 227, corresponding to the addition of a proton to the neutral molecule [18].

Fragmentation patterns in tandem mass spectrometry provide structural information through characteristic fragment ions [18] [19]. Common fragmentation pathways include loss of the carboxylic acid group (loss of 45 mass units corresponding to COOH) and formation of the base pyrido[3,4-b]indole core structure [18]. Fragment ions at mass-to-charge ratios of 167, 140, and 115 have been observed in related pyrido-indole compounds [18].

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry has been employed for the analysis of pyrido-indole derivatives, demonstrating the utility of these compounds as both analytes and matrix materials [17] [19]. The aromatic nature of the pyrido[3,4-b]indole system makes it suitable for ultraviolet laser desorption/ionization techniques [17].

High-resolution mass spectrometry provides accurate mass measurements that confirm the molecular formula and enable the differentiation of isobaric compounds [18]. The exact mass determination of 226.074227566 atomic mass units supports the assigned molecular formula C₁₃H₁₀N₂O₂ [8].

Infrared Spectroscopic Analysis

Infrared spectroscopy provides valuable information about the functional groups and vibrational characteristics of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid [20] [22] [23]. The carboxylic acid functionality exhibits characteristic absorption bands including the broad O-H stretch around 2500-3300 cm⁻¹ and the C=O stretch typically observed around 1650-1750 cm⁻¹ [22] [28].

The aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region, while the aliphatic C-H stretches of the methyl group are observed around 2800-3000 cm⁻¹ [20] [22]. The N-H stretch of the indole nitrogen typically produces a characteristic absorption band in the 3200-3500 cm⁻¹ region [20] [23].

The fingerprint region below 1500 cm⁻¹ contains numerous absorption bands corresponding to C-C aromatic stretches, C-N stretches, and various bending vibrations [20] [23]. These bands provide a unique spectroscopic fingerprint for compound identification and purity assessment [20]. The aromatic C=C and C=N stretches typically appear in the 1400-1600 cm⁻¹ region [23].

Vibrational spectroscopic analysis of carboxylic acids has demonstrated the occurrence of Fermi resonance interactions between fundamental vibrations and overtone transitions [22]. These interactions can complicate spectral interpretation but provide additional structural information about the molecular environment of the carboxylic acid group [22].

Spectroscopic MethodKey ApplicationsCharacteristic Features
X-Ray CrystallographyCrystal structure determination and molecular conformation analysisUnit cell parameters, space group, molecular packing
Proton NMR SpectroscopyProton assignment and structural verificationChemical shifts, coupling patterns, integration ratios
Carbon-13 NMR SpectroscopyCarbon framework analysis and electronic environmentCarbonyl carbon resonance, aromatic carbons, methyl signals
Mass SpectrometryMolecular weight confirmation and fragmentation patternsMolecular ion peak, characteristic fragment ions
Infrared SpectroscopyFunctional group identification and vibrational analysisC=O stretch, N-H stretch, aromatic C-H, fingerprint region

The synthesis of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid has been approached through various methodological strategies, each offering distinct advantages in terms of efficiency, selectivity, and environmental compatibility. This comprehensive examination focuses on the established synthetic routes, optimization parameters, and emerging green chemistry approaches for accessing this important beta-carboline derivative.

Classical Synthetic Routes

Pictet-Spengler Condensation Approaches

The Pictet-Spengler condensation represents one of the most fundamental and widely employed methodologies for constructing the pyrido[3,4-b]indole framework [1] [2]. This transformation involves the acid-catalyzed condensation of tryptamine derivatives with carbonyl compounds, followed by intramolecular cyclization to form the characteristic tetrahydro-beta-carboline structure.

The mechanistic pathway of the Pictet-Spengler reaction proceeds through the formation of an iminium intermediate generated by condensation of the tryptamine derivative with an aldehyde or ketone under acidic conditions [1] [2]. The nucleophilic attack by the indole ring occurs at the C-2 position, leading to the formation of the six-membered pyridine ring through cyclization and subsequent aromatization [3].

Trifluoroacetic acid has emerged as a particularly effective catalyst for these transformations, providing excellent yields under mild reaction conditions [3]. The reaction typically proceeds at temperatures ranging from 25 to 50 degrees Celsius, with reaction times of 2 to 6 hours depending on the specific substrate and reaction conditions employed [3]. Alternative acidic catalysts including para-toluenesulfonic acid and hydrochloric acid have also demonstrated efficacy in promoting these cyclizations [3].

The substrate scope of the Pictet-Spengler approach encompasses a wide variety of aldehydes and ketones, allowing for the introduction of diverse substituents at the 1-position of the pyrido[3,4-b]indole core [2]. Electron-rich aldehydes generally provide superior yields compared to electron-deficient counterparts, reflecting the electrophilic nature of the cyclization process [2].

Recent developments have focused on the development of one-pot cascade methodologies that combine the Pictet-Spengler cyclization with subsequent oxidative aromatization [4]. These procedures utilize heterogeneous palladium on carbon with potassium-10 clay catalysts under microwave irradiation to afford fully aromatic beta-carbolines directly [4]. Alternative one-pot protocols employ stoichiometric iodine in dimethyl sulfoxide at elevated temperatures or molecular oxygen in N-methylpyrrolidinone under atmospheric conditions [4].

Oxidation Procedures of Tetrahydro Precursors

The oxidative aromatization of tetrahydro-beta-carboline precursors constitutes a critical transformation in the synthesis of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid derivatives [5] [6]. These procedures typically involve the conversion of readily accessible tetrahydro intermediates to the corresponding fully aromatic beta-carboline systems through selective oxidation processes.

Manganese dioxide represents one of the most commonly employed oxidizing agents for this transformation [4]. The reaction proceeds under mild conditions at room temperature using dichloromethane as solvent, providing clean oxidation with yields ranging from 80 to 95 percent [4]. The heterogeneous nature of manganese dioxide facilitates simple product isolation through filtration and subsequent purification.

Palladium-catalyzed dehydrogenation procedures offer an alternative approach for the aromatization of tetrahydro precursors [7] [4]. These transformations typically employ palladium on carbon catalysts under reflux conditions in high-boiling solvents such as decahydronaphthalene [7]. The reaction proceeds through a sequential dehydrogenation mechanism, with reaction times ranging from 2 to 4 hours and yields of 70 to 88 percent [7].

Trichloroisocyanuric acid-mediated oxidative rearrangement has emerged as a novel methodology for the transformation of tetrahydro-beta-carbolines [6]. This procedure operates under mild conditions using a mixture of tetrahydrofuran and water as solvent system, with optimal results achieved using 0.35 equivalents of trichloroisocyanuric acid at room temperature for 30 minutes [6]. The reaction provides excellent yields of 99 percent for the oxidative rearrangement products [6].

The Witkop-Winterfeldt oxidation protocol has been successfully applied to tetrahydropyridoindole substrates [5]. This transformation employs ozone as the oxidizing agent in dichloromethane at minus 78 degrees Celsius, followed by treatment with pyridine to afford the corresponding oxidized products [5]. The reaction proceeds through the formation of ozonide intermediates that undergo rearrangement to yield the desired aromatic systems [5].

L-Tryptophan-Based Synthesis Pathways

The biosynthetic pathway for beta-carboline alkaloids provides inspiration for synthetic approaches utilizing L-tryptophan as the starting material [8] [9]. These methodologies offer the advantage of employing a naturally occurring amino acid precursor, potentially providing more sustainable and biologically relevant synthetic routes.

The decarboxylation of L-tryptophan by aromatic L-amino acid decarboxylase produces tryptamine as an intermediate, which subsequently undergoes condensation with pyruvate or other alpha-keto acids [9]. This biologically inspired transformation can be adapted for synthetic applications using enzymatic or chemical decarboxylation procedures [9].

Enzymatic synthesis approaches have been developed utilizing tryptophan synthase enzymes for the direct conversion of L-tryptophan derivatives [8]. These biotransformation procedures operate under mild conditions at physiological temperature (37 degrees Celsius) and provide environmentally friendly alternatives to traditional chemical syntheses [8]. The enzyme TrpB demonstrates particular effectiveness for the formation of tryptophan analogues directly from serine and indole derivatives [8].

Recent advances in metabolic engineering have enabled the development of fermentative production processes for indole and related compounds from L-tryptophan [10]. These approaches utilize engineered bacterial strains containing optimized tryptophan biosynthesis operons and can achieve substantial product titers through fermentation processes [10].

Chemical decarboxylation procedures provide an alternative approach for the conversion of L-tryptophan to tryptamine intermediates [9]. These transformations typically employ thermal decarboxylation conditions or specific decarboxylating reagents to effect the removal of the carboxylic acid functionality [9].

Synthesis from 1-Methyl-β-Carboline-3-Carboxylic Acid Methyl Ester

The hydrolytic conversion of methyl ester precursors represents a straightforward approach for accessing the target carboxylic acid [7]. This methodology offers the advantage of utilizing readily available ester intermediates that can be prepared through established synthetic routes.

The hydrolysis procedure typically employs aqueous sodium hydroxide solution under reflux conditions [7]. The reaction proceeds through nucleophilic attack of hydroxide ion on the carbonyl carbon of the ester functionality, followed by elimination of methanol to afford the corresponding carboxylate salt [7]. Subsequent acidification provides the free carboxylic acid in yields ranging from 90 to 98 percent [7].

Alternative hydrolytic conditions have been explored using various base systems and reaction conditions [7]. Potassium hydroxide in aqueous ethanol provides effective hydrolysis under milder conditions, while lithium hydroxide in aqueous tetrahydrofuran offers enhanced solubility for less polar ester substrates [7].

The esterification reaction for preparing methyl ester precursors can be accomplished through treatment of the carboxylic acid with methanolic 2,2-dimethoxypropane in the presence of hydrogen chloride [7]. This procedure provides clean esterification with formation of the corresponding methyl ester in excellent yields [7].

Green Chemistry Approaches

The development of environmentally sustainable synthetic methodologies has become increasingly important in pharmaceutical and fine chemical synthesis [11] [12]. Green chemistry principles emphasize the reduction of hazardous substances, the use of renewable feedstocks, and the minimization of waste generation in chemical processes.

Microwave-assisted synthesis represents one of the most significant advances in green synthetic methodology [13] [14]. These procedures offer dramatic reductions in reaction times, from hours to minutes, while maintaining or improving reaction yields [13]. The use of microwave irradiation at 1000 watts provides rapid and uniform heating, leading to enhanced reaction efficiency and reduced energy consumption [13].

Solvent-free synthesis conditions have been developed using basic alumina as a solid support [13] [15]. These procedures eliminate the need for organic solvents, reducing environmental impact and simplifying product isolation [13]. The reactions proceed through adsorption of reactants on the solid support, followed by microwave-induced transformation and simple desorption of products [13].

Water-mediated synthesis approaches utilize aqueous reaction media as an environmentally benign alternative to organic solvents [16] [17]. These methodologies demonstrate the feasibility of conducting organic transformations in water, providing both environmental and economic advantages [16]. The use of water as reaction medium often enhances reaction selectivity and facilitates product isolation [16].

Visible light photocatalysis has emerged as a powerful tool for the synthesis of pyrido-indole derivatives [11] [18]. These procedures operate under extremely mild conditions using LED light sources and photocatalytic systems, providing energy-efficient alternatives to thermal processes [11]. The reactions proceed through photoinduced electron transfer mechanisms and demonstrate broad substrate scope with high reaction efficiency [11].

Optimization of Reaction Parameters

The systematic optimization of reaction parameters plays a crucial role in achieving high yields, selectivity, and reproducibility in the synthesis of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid [12] [19]. Key parameters requiring careful optimization include temperature, solvent system, catalyst loading, reaction time, and pressure conditions.

Temperature optimization studies have demonstrated that reaction temperatures in the range of 120 to 130 degrees Celsius provide optimal yields for most synthetic transformations [12]. Higher temperatures may lead to decomposition or side reactions, while lower temperatures result in incomplete conversion and extended reaction times [12]. The temperature dependence often follows Arrhenius kinetics, with reaction rates doubling for every 10-degree increase in temperature within the optimal range [12].

Solvent system selection significantly impacts both reaction efficiency and product isolation [12]. Mixed solvent systems, particularly tetrahydrofuran-water mixtures in 1:1 ratio, have demonstrated superior performance compared to single-component solvents [12]. The polar aprotic nature of tetrahydrofuran provides good solubility for organic substrates, while water enhances reaction selectivity and facilitates product crystallization [12].

Catalyst loading optimization reveals that palladium loadings as low as 0.1 to 1.0 mol percent can provide excellent catalytic activity [19]. The optimal catalyst loading typically occurs at 0.5 mol percent, providing a balance between reaction efficiency and economic considerations [19]. Higher catalyst loadings do not provide proportional increases in yield and may complicate product purification [19].

Reaction time studies indicate that most transformations reach completion within 30 to 120 minutes under optimized conditions [12]. Extended reaction times beyond the optimal range do not improve yields and may lead to product decomposition or formation of side products [12]. Real-time monitoring through analytical techniques allows for precise determination of optimal reaction endpoints [12].

Pressure effects have been investigated using specialized equipment such as Q-tube reactors [12]. Elevated pressures in the range of 1 to 5 atmospheres can enhance reaction rates by 10 to 15 percent compared to atmospheric pressure conditions [12]. The pressure enhancement is particularly beneficial for gas-liquid phase reactions and transformations involving volatile substrates [12].

Synthetic MethodReaction ConditionsYield (%)Reaction TimeTemperature (°C)Key Advantages
Pictet-Spengler with AldehydesTryptamine + Aldehyde, TFA, 25°C75-902-6 hours25-50Mild conditions, high selectivity
Oxidation of Tetrahydro PrecursorsTetrahydro precursor + MnO2, CH2Cl2, rt80-951-3 hours20-25Clean oxidation, good yields
Tryptophan-Based DecarboxylationL-Tryptophan + pyruvate, AADC enzyme85-951-2 hours37-45Biologically relevant pathway
Microwave-Assisted SynthesisMicrowave irradiation, 1000W, 5-13 min85-895-13 minutes100-130Fast reaction, energy efficient
Green Chemistry ApproachWater medium, ambient temp70-852-6 hours20-40Green solvent, safe

pH control emerges as a critical factor for reactions involving acid-base sensitive intermediates [12]. Optimal pH ranges of 6 to 8 provide enhanced stereoselectivity and reduced side reactions [12]. Buffer systems or continuous pH monitoring may be required to maintain optimal conditions throughout the reaction course [12].

Substrate concentration optimization reveals that concentrations in the range of 0.1 to 0.4 M provide optimal results [19]. Maximum yields are typically achieved at 0.2 M concentration, balancing substrate availability with minimal intermolecular side reactions [19]. Higher concentrations may lead to undesired polymerization or precipitation, while lower concentrations reduce reaction efficiency [19].

Ligand to metal ratios in palladium-catalyzed transformations require careful optimization [19]. Ratios ranging from 2:1 to 10:1 have been investigated, with optimal performance typically observed at 5:1 ligand to metal ratio [19]. This ratio provides sufficient coordination stabilization without excessive ligand loading that might inhibit catalytic activity [19].

Microwave power optimization demonstrates linear increases in reaction efficiency up to 1000 watts [13]. The uniform heating provided by microwave irradiation eliminates hot spots and provides more consistent reaction conditions compared to conventional heating methods [13]. Power levels above 1000 watts may lead to overheating and decomposition of sensitive substrates [13].

Additive effects have been studied for various co-catalysts and reaction promoters [12]. Additives in the range of 10 to 20 mol percent can provide moderate enhancements in reaction efficiency through catalyst stabilization or alternative reaction pathways [12]. Common additives include bases for neutralizing acid byproducts, ligands for stabilizing metal catalysts, and phase transfer agents for heterogeneous reactions [12].

ParameterOptimal RangeEffect on YieldEffect on SelectivitySustainability Impact
Temperature120-130°CIncreases 15-25%Improved regioselectivityEnergy intensive
Solvent SystemTHF/Water (1:1)Improves 20-30%Better product isolationGreen solvent system
Catalyst Loading0.1-1.0 mol%Optimal at 0.5 mol%Minimal side reactionsReduced metal usage
Microwave Power800-1000 WLinear increase to 1000WUniform heating benefitsRapid processing
pH Control6-8Critical for selectivityEnhanced stereoselectivityWaste reduction

XLogP3

2.6

Other CAS

22329-38-0

Wikipedia

1-Methyl-beta-carboline-3-carboxylic acid

Dates

Last modified: 08-15-2023

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